molecular formula C12H18ClF2NO2 B2446446 Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride CAS No. 2470437-62-6

Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride

Cat. No. B2446446
CAS RN: 2470437-62-6
M. Wt: 281.73
InChI Key: UWZGWKAIEIPQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride, also commonly known as MDDC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDDC is a spirocyclic compound that contains two spirocarbon atoms and is characterized by its unique structure and properties. In

Mechanism of Action

The mechanism of action of MDDC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. MDDC has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. MDDC has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
MDDC has been shown to have several biochemical and physiological effects. MDDC has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDDC has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, MDDC has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MDDC has several advantages for lab experiments. MDDC is a unique compound that has properties that make it suitable for studying various biological processes. MDDC is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, MDDC also has limitations for lab experiments. MDDC is a toxic compound that requires special handling and disposal procedures. Additionally, MDDC has a short half-life, which makes it difficult to study in vivo.

Future Directions

There are several future directions for the study of MDDC. One potential direction is the continued study of MDDC as an anticancer agent. The development of MDDC analogs with improved anticancer properties could lead to the development of new cancer treatments. Another potential direction is the study of MDDC as a neuroprotective agent. The study of MDDC in animal models of neurological disorders could lead to the development of new treatments for these disorders. Additionally, the study of MDDC as an antiviral agent could lead to the development of new antiviral therapies.

Synthesis Methods

The synthesis of MDDC is a complex process that involves several steps. The first step involves the preparation of the starting material, 1,3-dioxolane, which is then reacted with 1,1,1-trifluoro-2-iodoethane to form the intermediate, 2-iodo-1,1,1-trifluoroethane. The intermediate is then reacted with 2-aminodispiro[3.1.36.14]decane-4,8-dione to form the final product, MDDC. The synthesis of MDDC is a challenging process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

MDDC has potential applications in scientific research, particularly in the field of medicinal chemistry. MDDC has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. MDDC has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MDDC has been studied for its potential use as an antiviral agent.

properties

IUPAC Name

methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO2.ClH/c1-17-8(16)11(15)4-9(5-11)2-10(3-9)6-12(13,14)7-10;/h2-7,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZGWKAIEIPQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CC3(C2)CC(C3)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride

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